molecular formula C10H17Br B2939098 6-(2-Bromoethyl)spiro[2.5]octane CAS No. 2490418-48-7

6-(2-Bromoethyl)spiro[2.5]octane

Cat. No.: B2939098
CAS No.: 2490418-48-7
M. Wt: 217.15
InChI Key: PQMDRPCHQJRFPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(2-Bromoethyl)spiro[25]octane is a chemical compound with the molecular formula C10H17Br It features a spirocyclic structure, which means it has two rings sharing a single common atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Bromoethyl)spiro[2.5]octane typically involves the reaction of a spirocyclic precursor with a brominating agent. One common method is the bromination of spiro[2.5]octane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the brominating agents and solvents used in the process.

Chemical Reactions Analysis

Types of Reactions

6-(2-Bromoethyl)spiro[2.5]octane can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.

    Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes.

    Oxidation and Reduction Reactions: Although less common, the compound can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone, using reagents such as sodium hydroxide or potassium cyanide.

    Elimination Reactions: Often performed using strong bases like potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO).

    Oxidation and Reduction Reactions: Various oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.

Major Products Formed

    Substitution Reactions: Depending on the nucleophile, products can include alcohols, nitriles, or amines.

    Elimination Reactions: The major product is typically an alkene.

    Oxidation and Reduction Reactions: Products can vary widely based on the specific reaction conditions.

Scientific Research Applications

6-(2-Bromoethyl)spiro[2.5]octane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.

    Medicine: Investigated for its potential use in drug development, particularly in the design of molecules with specific biological activity.

    Industry: Utilized in the development of new materials with unique mechanical and chemical properties.

Mechanism of Action

The mechanism of action of 6-(2-Bromoethyl)spiro[2.5]octane depends on the specific application. In chemical reactions, the bromine atom acts as a leaving group, facilitating substitution or elimination reactions. In biological systems, the compound’s spirocyclic structure may interact with specific molecular targets, such as enzymes or receptors, potentially inhibiting their activity or altering their function.

Comparison with Similar Compounds

Similar Compounds

    Spiro[2.5]octane: The parent compound without the bromoethyl group.

    6-(2-Chloroethyl)spiro[2.5]octane: Similar structure with a chlorine atom instead of bromine.

    Spiro[2.5]octane-1,4-dione: A spirocyclic compound with ketone functional groups.

Uniqueness

6-(2-Bromoethyl)spiro[2.5]octane is unique due to the presence of the bromoethyl group, which makes it more reactive in substitution and elimination reactions compared to its analogs. This reactivity can be exploited in various synthetic applications, making it a valuable compound in chemical research.

Properties

IUPAC Name

6-(2-bromoethyl)spiro[2.5]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17Br/c11-8-3-9-1-4-10(5-2-9)6-7-10/h9H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQMDRPCHQJRFPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1CCBr)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.